(2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride
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Overview
Description
The compound (2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride is a complex organic molecule It is characterized by its unique structure, which includes a purine base (adenine), a ribose sugar, and a phosphonic phosphoric anhydride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent addition of the phosphonic phosphoric anhydride group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoric acid derivatives, while substitution reactions can produce a variety of modified purine nucleotides.
Scientific Research Applications
(2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, particularly in nucleotide metabolism and signaling pathways.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which (2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA and RNA replication. The compound may also interact with cellular receptors and signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
When compared to similar compounds, (2-((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic phosphoric anhydride stands out due to its unique structure and functional groups. Similar compounds include other purine nucleotides and their derivatives, such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP). The presence of the phosphonic phosphoric anhydride group in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17N5O9P2 |
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Molecular Weight |
425.23 g/mol |
IUPAC Name |
2-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]ethyl-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C11H17N5O9P2/c12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(24-11)1-2-26(19,20)25-27(21,22)23/h3-5,7-8,11,17-18H,1-2H2,(H,19,20)(H2,12,13,14)(H2,21,22,23) |
InChI Key |
FANAVXXBPKVMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
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